molecular formula C19H20S2 B14477940 [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene CAS No. 71987-46-7

[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene

Cat. No.: B14477940
CAS No.: 71987-46-7
M. Wt: 312.5 g/mol
InChI Key: KIYDSYLEPFRABO-UHFFFAOYSA-N
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Description

[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene is an organic compound characterized by its unique structure, which includes a cyclopropyl ring and sulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent attachment of the sulfanyl groups. Common synthetic routes include:

    Cyclopropanation: Formation of the cyclopropyl ring through reactions such as the Simmons-Smith reaction.

    Thioether Formation: Introduction of sulfanyl groups using thiol reagents under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring and cyclopropyl ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development and biochemical studies. Its interactions with biological molecules can provide insights into new therapeutic targets and mechanisms.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [2-Methyl-1-phenylpropene]: Shares the phenyl and propene structure but lacks the cyclopropyl and sulfanyl groups.

    [1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate]: Contains a cyclopropyl ring and similar substituents but differs in overall structure and functional groups.

Uniqueness

The uniqueness of [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene lies in its combination of a cyclopropyl ring with sulfanyl groups attached to a benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

71987-46-7

Molecular Formula

C19H20S2

Molecular Weight

312.5 g/mol

IUPAC Name

[2-(2-methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene

InChI

InChI=1S/C19H20S2/c1-15(2)13-16-14-19(16,20-17-9-5-3-6-10-17)21-18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3

InChI Key

KIYDSYLEPFRABO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3)C

Origin of Product

United States

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